5-(Benzyloxy)pyridine-2-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-phenylmethoxypyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-9-12-6-7-13(8-14-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGGDAAQLLDHSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496281 | |
| Record name | 5-(Benzyloxy)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59781-08-7 | |
| Record name | 5-(Phenylmethoxy)-2-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59781-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Benzyloxy)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(benzyloxy)pyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Chemical Reactivity and Transformation Pathways of 5 Benzyloxy Pyridine 2 Carbaldehyde
Nucleophilic Additions to the Aldehyde Moiety
The aldehyde group is a primary site for reactivity in 5-(Benzyloxy)pyridine-2-carbaldehyde, readily undergoing nucleophilic attack. This reactivity is fundamental to the synthesis of more complex molecular architectures.
The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. nih.gov This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, to yield a C=N double bond. nih.gov These reactions are typically catalyzed by acid. nih.gov The resulting iminopyridine compounds are valuable ligands in coordination chemistry. The nitrogen atoms of the pyridine (B92270) ring and the imine group can chelate to metal ions, forming stable iminopyridine complexes. researchgate.net Pyridine-based Schiff base ligands and their metal complexes have been synthesized and characterized for various applications. researchgate.netresearchgate.net
Table 1: Synthesis of Schiff Bases from this compound
| Reactant 1 | Reactant 2 (Primary Amine) | Product (Schiff Base) |
| This compound | Aniline | N-((5-(benzyloxy)pyridin-2-yl)methylene)aniline |
| This compound | Benzylamine | 1-phenyl-N-((5-(benzyloxy)pyridin-2-yl)methylene)methanamine |
| This compound | Ethanolamine | 2-(((5-(benzyloxy)pyridin-2-yl)methylene)amino)ethan-1-ol |
Beyond simple amines, other nitrogen-containing nucleophiles readily react with the aldehyde group. A significant class of such reactions involves condensation with thiosemicarbazide (B42300) to form thiosemicarbazones. nih.gov This reaction proceeds by mixing the aldehyde and thiosemicarbazide, often in an alcohol solvent, to yield the corresponding this compound thiosemicarbazone. nih.gov Thiosemicarbazones derived from α-(N)-heterocyclic carboxaldehydes are potent inhibitors of ribonucleoside diphosphate (B83284) reductase and have been extensively studied for their biological activities. google.com The synthesis of various pyridine-2-carboxaldehyde thiosemicarbazone derivatives has been well-documented, highlighting the reliability of this condensation reaction. google.comnih.gov
Table 2: Condensation with Thiosemicarbazide
| Reactant 1 | Reactant 2 | Product |
| This compound | Thiosemicarbazide | 2-((5-(benzyloxy)pyridin-2-yl)methylene)hydrazine-1-carbothioamide |
Functional Group Interconversions on the Pyridine Ring
The aldehyde group can be transformed into other functional groups through reduction or oxidation, providing pathways to a variety of important derivatives such as alcohols and carboxylic acids.
The carbaldehyde group of this compound can be selectively reduced to a primary alcohol, yielding (5-(benzyloxy)pyridin-2-yl)methanol. This transformation is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. Under harsher conditions, such as those used in a Wolff-Kishner or Clemmensen reduction, the aldehyde can be completely reduced to a methyl group, forming 5-(benzyloxy)-2-methylpyridine (B1313964). Furthermore, certain reducing systems, such as samarium diiodide (SmI₂) in the presence of water, have been shown to reduce the pyridine ring itself to a piperidine, although the reduction of pyridinecarboxamides with this system can yield the corresponding methylpyridines. clockss.org
Table 3: Reductive Transformation Products
| Starting Material | Reaction Type | Product |
| This compound | Mild Reduction (e.g., NaBH₄) | (5-(benzyloxy)pyridin-2-yl)methanol |
| This compound | Strong Reduction (e.g., Wolff-Kishner) | 5-(benzyloxy)-2-methylpyridine |
The aldehyde functionality is readily oxidized to a carboxylic acid. researchgate.net The oxidation of this compound yields 5-(benzyloxy)pyridine-2-carboxylic acid. A variety of oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO₄), chromic acid, or milder reagents like hydrogen peroxide. organic-chemistry.orgrsc.org For instance, an efficient method for oxidizing electron-rich aromatic aldehydes involves using an aqueous basic hydrogen peroxide system in methanol (B129727). researchgate.net The resulting carboxylic acid, 5-(benzyloxy)pyridine-2-carboxylic acid, is a valuable synthetic intermediate. It is known that manganese-based catalysts used in oxidation reactions with H₂O₂ can degrade pyridyl ligands into pyridine-2-carboxylic acid, which then acts as the active catalytic species. rsc.org
Table 4: Oxidative Conversion to Carboxylic Acid
| Starting Material | Oxidizing Agent Example | Product |
| This compound | Hydrogen Peroxide (H₂O₂) | 5-(benzyloxy)pyridine-2-carboxylic acid |
| This compound | Potassium Permanganate (KMnO₄) | 5-(benzyloxy)pyridine-2-carboxylic acid |
Rearrangement Reactions Involving Benzyloxypyridine Scaffolds
Benzyloxypyridine scaffolds can undergo specific rearrangement reactions under certain conditions. One notable example is the figshare.com-anionic rearrangement of 2-benzyloxypyridine. figshare.com This reaction typically involves deprotonation at the benzylic position using a strong base like n-butyllithium, followed by a migration of the pyridyl group from the oxygen to the carbanion. The resulting intermediate is then quenched with an electrophile. This process transforms the benzyl (B1604629) ether into a pyridyl carbinol derivative. While this specific rearrangement has been demonstrated on the parent 2-benzyloxypyridine, the presence of the aldehyde group at the 2-position of the target molecule would likely interfere with this pathway, as the strong base would preferentially attack the acidic aldehyde proton or the carbonyl carbon. However, this underlying reactivity of the benzyloxypyridine core is an important consideration in the design of synthetic routes involving strong bases.
Anionic Rearrangements and Mechanistic Investigations
Anionic rearrangements of benzylic ethers of pyridines represent a powerful tool for carbon-carbon bond formation, leading to the synthesis of valuable aryl pyridyl carbinols. The reaction proceeds via a pyridine-directed metalation of the benzylic carbon, followed by a nih.govwikipedia.org-migration. While the specific anionic rearrangement of this compound has not been extensively detailed in the literature, the mechanism can be inferred from studies on closely related structures, such as 2-benzyloxypyridine. researchgate.netnih.gov
The generally accepted mechanism for the nih.govwikipedia.org-anionic rearrangement of 2-benzyloxypyridine involves the deprotonation of the benzylic carbon by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form a carbanion. This carbanion then undergoes a nucleophilic attack on the C2 position of the pyridine ring, leading to a transient Meisenheimer-like intermediate. Subsequent expulsion of the alkoxide results in the migration of the pyridine ring to the benzylic carbon, yielding an aryl pyridyl carbinol upon aqueous workup. researchgate.net
In the case of this compound, the presence of the electron-withdrawing aldehyde group at the 2-position is expected to significantly influence the course of the reaction. Aldehydes are known to be highly reactive towards organolithium reagents. wikipedia.org Therefore, two competing reaction pathways are plausible:
Nucleophilic addition to the aldehyde: The organolithium base could preferentially attack the electrophilic carbonyl carbon of the aldehyde group, leading to the formation of a secondary alcohol after quenching. This is a common reaction of aldehydes with organometallic reagents. libretexts.org
Anionic rearrangement: Alternatively, if the deprotonation at the benzylic position is kinetically favorable, the nih.govwikipedia.org-anionic rearrangement could proceed as described for 2-benzyloxypyridine. The electron-withdrawing nature of the aldehyde group at the C2 position would likely facilitate the initial nucleophilic attack of the benzylic carbanion on the pyridine ring.
The regiochemical outcome would be dictated by the relative rates of these two processes. Factors such as the choice of base, reaction temperature, and steric hindrance around the reactive sites would play a crucial role in determining the major product. Mechanistic investigations using computational methods, such as Density Functional Theory (DFT) calculations, on related systems have suggested that the rearrangement proceeds through an oxirane-like transition state. researchgate.net Similar studies on this compound would be invaluable to elucidate the precise mechanism and predict the feasibility of the anionic rearrangement in the presence of the reactive aldehyde functionality.
Table 1: Proposed Competing Pathways in the Anionic Rearrangement of this compound
| Pathway | Description | Expected Product |
|---|---|---|
| Nucleophilic Addition | The organolithium reagent adds to the carbonyl group of the aldehyde. | A secondary alcohol derivative. |
| Anionic Rearrangement | Deprotonation at the benzylic carbon, followed by a nih.govwikipedia.org-migration of the pyridine ring. | A substituted aryl pyridyl carbinol. |
Coupling Reactions for Further Functionalization
The pyridine core of this compound is amenable to various palladium-catalyzed cross-coupling reactions, which are instrumental for the synthesis of more complex molecules, particularly biaryl and heteroaryl structures. These reactions typically involve the coupling of an organohalide or a pseudo-halide with an organometallic reagent. While specific examples for this compound are not extensively documented, the reactivity can be extrapolated from known transformations on similar pyridine and aldehyde-containing substrates. To undergo these coupling reactions, the pyridine ring of this compound would first need to be functionalized with a suitable leaving group, such as a halogen (Br, I) or a triflate, at one of the available ring positions (e.g., C3, C4, or C6).
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. wikipedia.org A halogenated derivative of this compound could be coupled with a variety of aryl or heteroaryl boronic acids or esters to yield the corresponding biaryl or heteroaryl pyridine derivatives. The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate, in the presence of a base like potassium carbonate or cesium carbonate. wikipedia.orgnorthwestern.edu The presence of the aldehyde group may necessitate the use of protecting groups to prevent side reactions, although many modern Suzuki-Miyaura protocols are tolerant of various functional groups.
Heck Coupling:
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org A halogenated this compound could react with various alkenes, such as acrylates, styrenes, or other vinyl compounds, in the presence of a palladium catalyst and a base (e.g., triethylamine). wikipedia.orgorganic-chemistry.org This would introduce a vinyl substituent onto the pyridine ring, which could be further elaborated. The reaction conditions for Heck couplings are generally mild and tolerant of many functional groups, which might allow for the direct use of the unprotected aldehyde. organic-chemistry.org
Sonogashira Coupling:
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, would allow for the introduction of an alkynyl group onto a halogenated this compound scaffold. wikipedia.orgorganic-chemistry.org These alkynyl-substituted pyridines are valuable intermediates in organic synthesis and can be used to construct more complex heterocyclic systems. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org
Table 2: Overview of Potential Coupling Reactions for Functionalization of Halogenated this compound
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl boronic acid or ester | Pd(PPh₃)₄ or Pd(OAc)₂, Base | C(sp²)-C(sp²) |
| Heck | Alkene | Pd(OAc)₂, Ligand, Base | C(sp²)-C(sp²) |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) |
Strategic Applications of 5 Benzyloxy Pyridine 2 Carbaldehyde As a Building Block in Complex Molecular Synthesis
Precursor in Coordination Chemistry
The pyridine-2-carbaldehyde framework is a cornerstone in the design of ligands for coordination chemistry. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the aldehyde group provide two potential coordination sites, allowing for the formation of stable chelate rings with metal ions.
Ligand Design and Metal Complexation with Pyridine-2-carbaldehyde Derivatives
Pyridine-2-carbaldehyde and its derivatives are widely utilized as ligands due to their versatile coordination behavior. researchgate.netcapes.gov.brwikipedia.org The aldehyde functional group is particularly useful as it can readily undergo condensation reactions with primary amines to form Schiff bases. These resulting iminopyridine compounds are robust bidentate or tridentate ligands capable of forming stable complexes with a variety of transition metals, including rhenium, molybdenum, copper, and zinc. researchgate.netcapes.gov.br
The coordination of these ligands to metal centers can influence the electronic properties, stability, and reactivity of the resulting complexes. For instance, stable crystalline complexes have been produced from the reaction of pyridine-2-carbaldehyde with metal carbonyls, which can then be further derivatized. capes.gov.br The versatility of this scaffold allows for the synthesis of complexes with diverse structural motifs, from mononuclear species to more complex supramolecular frameworks held together by hydrogen bonding and π–π stacking interactions. researchgate.net
Specific Applications for 5-(Benzyloxy)pyridine-2-carbaldehyde Derivatives in Complex Formation
While direct examples involving this compound are not extensively documented in the literature, its structural similarity to other functionalized pyridine-2-carboxylic acids and aldehydes suggests significant potential in complex formation. For example, related molecules like pyridine-2,5-dicarboxylic acid N-oxide have been shown to form discrete coordination complexes with manganese and zinc. semanticscholar.org In these structures, the ligand coordinates to the metal centers through the N-oxide oxygen and a carboxylate oxygen, forming a stable six-membered chelate ring. semanticscholar.org
Given this precedent, it is highly probable that this compound and its derivatives, particularly the Schiff bases formed from it, would act as effective chelating ligands. The benzyloxy group can modulate the electronic properties and steric hindrance of the ligand, thereby influencing the coordination geometry and stability of the resulting metal complexes. These complexes could find applications in catalysis, materials science, and medicinal chemistry.
Intermediate in the Synthesis of Biologically Relevant Heterocycles
The aldehyde group of this compound is a key functional handle for its use as an intermediate in the synthesis of various heterocyclic compounds with established biological importance.
Construction of Substituted Thiosemicarbazone Derivatives
The condensation reaction of pyridine-2-carbaldehyde or its derivatives with thiosemicarbazide (B42300) is a straightforward and efficient method for the synthesis of pyridine-2-carboxaldehyde thiosemicarbazones. nih.govnih.gov These compounds are of significant interest due to their wide range of pharmacological properties, including antitumor, antiviral, and antibacterial activities. acs.orgsemanticscholar.org
The synthesis typically involves refluxing the aldehyde with thiosemicarbazide in an alcoholic solvent. semanticscholar.org The resulting thiosemicarbazone can act as a chelating agent, forming complexes with metals like platinum(II) and palladium(II), which often exhibit enhanced biological activity compared to the free ligand. semanticscholar.orgnih.gov For example, various substituted pyridine-2-carboxaldehyde thiosemicarbazones have been synthesized and evaluated for their antineoplastic activity, with some derivatives showing significant efficacy against leukemia in murine models. nih.gov The 5-benzyloxy substituent on the pyridine ring would be expected to influence the lipophilicity and, consequently, the biological activity of the resulting thiosemicarbazone.
| Derivative Class | Synthetic Approach | Key Biological Findings | References |
|---|---|---|---|
| Amino-substituted | Condensation of amino-pyridine-2-carboxaldehydes with thiosemicarbazide. | 3-aminopyridine-2-carboxaldehyde thiosemicarbazone showed potent antineoplastic activity against L1210 leukemia. | nih.gov |
| Alkylamino-substituted | Condensation of alkylamino-pyridine-2-carboxaldehydes with thiosemicarbazide. | 5-(Methylamino) and 5-(ethylamino) derivatives were potent inhibitors of ribonucleotide reductase activity. | nih.gov |
| Metal Complexes (Pt, Pd) | Reaction of pyridine-2-carboxaldehyde thiosemicarbazone with platinum(II) or palladium(II) salts. | Complexes showed effectiveness as inhibitors of Herpes Simplex Virus (HSV) replication, including resistant strains. | nih.gov |
| Metal Complexes (Fe, Co, Ni, Cu) | Reaction of pyridine-2-carbaldehyde thiosemicarbazone with various metal salts. | Cytotoxicity against cancer cell lines was found to be related to the redox activity of the complexes and their reaction with cellular thiols. | nih.gov |
Formation of Quinazoline (B50416) and Quinoline (B57606) Analogs
Aldehydes are fundamental precursors in many classical and modern syntheses of quinoline and quinazoline scaffolds. The Friedländer synthesis, for example, is a widely used method for preparing quinolines, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. nih.gov Similarly, various synthetic strategies for quinazolines involve the cyclization of intermediates derived from 2-aminobenzaldehydes or 2-aminobenzophenones. organic-chemistry.orgnih.gov
While specific literature detailing the use of this compound in these reactions is scarce, its structure is amenable to these synthetic transformations. For instance, it could potentially be used in reactions analogous to the Friedländer synthesis if coupled with an appropriate amino-substituted reactant to build the fused heterocyclic system. The synthesis of pyrimido[4,5-b]quinolines has been achieved through a one-pot, multi-component reaction involving various benzyloxy benzaldehydes, demonstrating the utility of the benzyloxy-aldehyde motif in constructing such fused rings. nih.gov
| Heterocycle | Synthetic Method | Reactants | Role of Aldehyde | References |
|---|---|---|---|---|
| Quinoline | Friedländer Synthesis | 2-Aminoaryl aldehyde and a carbonyl compound with an α-methylene group. | Provides the aldehyde carbon and part of the pyridine ring. | nih.gov |
| Quinazoline | Dehydrogenative Coupling | 2-Aminobenzophenone and an amine source. | The aldehyde analog (2-aminobenzaldehyde) is a common starting material. | organic-chemistry.org |
| Quinazoline | Tandem Reaction | o-Aminobenzylamine and an aldehyde. | Provides a carbon atom for the pyrimidine (B1678525) ring. | organic-chemistry.org |
| Quinazoline | Copper-Catalyzed Reaction | 2-Amino benzaldehyde (B42025) and phenacylazides. | Serves as the foundational carbonyl component for cyclization. | nih.gov |
Synthesis of Benzothiazole-Containing Scaffolds
The condensation of 2-aminothiophenol (B119425) with aldehydes is a cornerstone reaction for the synthesis of 2-substituted benzothiazoles. mdpi.commdpi.comekb.eg This reaction typically proceeds through the formation of an intermediate imine thiophenol, which then undergoes cyclization to form a benzothiazoline, followed by oxidation to the aromatic benzothiazole. mdpi.com A wide variety of catalysts and reaction conditions, including metal-free, acid-catalyzed, and visible-light-mediated methods, have been developed to promote this transformation efficiently. mdpi.commdpi.comresearchgate.net
The reaction is highly versatile and accommodates a broad range of aromatic, aliphatic, and heterocyclic aldehydes. mdpi.comekb.eg The reaction of 5-bromopyridine-2-carboxaldehyde with 2-aminothiophenol in refluxing ethanol (B145695) has been shown to afford the corresponding 2-(5-bromopyridin-2-yl)-1,3-benzothiazole, demonstrating the viability of using substituted pyridine-2-carbaldehydes in this synthesis. researchgate.net Therefore, this compound is an excellent substrate for this reaction, leading to the formation of 2-(5-(benzyloxy)pyridin-2-yl)benzothiazole, a scaffold with potential applications in medicinal chemistry and materials science.
Generation of Pyrazole and Thiazole (B1198619) Hybrid Compounds
The synthesis of hybrid molecules incorporating multiple heterocyclic scaffolds is a prominent strategy in medicinal chemistry to explore novel chemical spaces and biological activities. While direct examples of the use of this compound in the synthesis of pyrazole-thiazole hybrids are not extensively documented, its chemical structure lends itself to established synthetic pathways for thiazole ring formation. A common and effective method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis and related methodologies, which often involve the reaction of an aldehyde with a thiosemicarbazide to form a thiosemicarbazone intermediate, followed by cyclization.
The aldehyde functional group in this compound is reactive towards nucleophiles like thiosemicarbazide. The initial reaction would involve the condensation of this compound with thiosemicarbazide, typically in the presence of an acid catalyst, to yield the corresponding this compound thiosemicarbazone. This intermediate possesses the necessary N-C-S framework for subsequent cyclization.
The cyclization of the thiosemicarbazone intermediate to a thiazole ring can be achieved by reacting it with an α-halocarbonyl compound, such as an α-haloketone or α-haloester, in a suitable solvent. organic-chemistry.orgnih.gov This step proceeds via an initial S-alkylation followed by intramolecular condensation and dehydration to furnish the 2-aminothiazole (B372263) derivative. The resulting hybrid molecule would feature a pyridine ring linked to a thiazole moiety, a combination that is of interest for developing new therapeutic agents. nih.gov
A plausible reaction scheme is outlined below:
Formation of Thiosemicarbazone: this compound + Thiosemicarbazide → this compound thiosemicarbazone
Hantzsch Thiazole Synthesis: this compound thiosemicarbazone + α-Haloketone → Pyridyl-Thiazole Hybrid
This synthetic strategy highlights the potential of this compound as a versatile precursor for generating complex heterocyclic systems.
Synthesis of Pyridin-4(1H)-one Iron Chelators
Iron is an essential element for most living organisms, but its excess can be toxic, leading to oxidative stress and cellular damage. Iron chelators are molecules that can bind to iron, preventing it from participating in harmful reactions and facilitating its excretion. Hydroxypyridinones, particularly 3-hydroxy-4-pyridinones, are a well-established class of iron chelators.
This compound serves as a key intermediate in the synthesis of novel ortho-hydroxypyridin-4-one iron chelators. A multi-step synthesis can transform this starting material into bidentate chelators that form stable complexes with iron. The synthesis involves the conversion of the aldehyde group and subsequent modification of the pyridine ring to introduce the necessary chelating functionalities.
One synthetic route involves the transformation of a related compound, 5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carbaldehyde. This compound can be further reacted to introduce different functional groups, leading to a variety of potential iron chelators. For instance, reaction with hydroxylamine (B1172632) hydrochloride can yield the corresponding oxime, while condensation with various aminophenols can produce Schiff base derivatives. These modifications allow for the fine-tuning of the chelator's properties, such as its affinity for iron and its biological activity.
The resulting 5-(benzyloxy)-substituted pyridin-4(1H)-one derivatives act as bidentate chelators, forming a five-membered chelate ring with iron through two vicinal oxygen atoms. These chelators typically form neutral and stable 3:1 complexes with ferric ions. The benzyloxy group can influence the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes and chelate intracellular iron.
The table below summarizes some of the derivatives synthesized from a this compound precursor and their characteristics.
| Compound Name | Molecular Formula | Yield (%) | Melting Point (°C) |
| 5-Benzyloxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde oxime | C13H12N2O3 | 82 | 231-232 |
| 5-Benzyloxy-2-[(phenylaminoimino)methyl]pyridin-4(1H)-one | C19H17N3O2 | 74 | 236-237 |
| 5-Benzyloxy-2-[(2-hydroxyphenylimino)methyl]pyridin-4(1H)-one | C19H16N2O3 | 79 | 235-236 |
| 5-Benzyloxy-2-[(2-hydroxyphenylimino)methyl]-1-methylpyridin-4(1H)-one | C20H18N2O3 | 69 | 228-229 |
Role in Inhibitor Design (e.g., β-Amyloid Aggregation)
The aggregation of β-amyloid (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. Consequently, the development of small molecules that can inhibit this aggregation process is a major focus of therapeutic research. Pyridyl-based scaffolds are among the many heterocyclic structures being investigated for this purpose due to their ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for binding to the Aβ peptide.
While the benzyloxypyridine moiety is a feature in some medicinal chemistry scaffolds, a direct and prominent role for this compound in the design of β-amyloid aggregation inhibitors is not extensively documented in readily available scientific literature. The design of Aβ aggregation inhibitors often focuses on molecules that can mimic the peptide backbone or interact with specific amino acid residues involved in the aggregation process. nih.gov
The structural features of this compound, namely the aromatic pyridine ring, the flexible benzyloxy group, and the reactive aldehyde, could potentially be exploited in the synthesis of Aβ inhibitors. The aldehyde group, for instance, could be used to link the benzyloxypyridine core to other pharmacophoric fragments or to introduce functionalities that modulate the molecule's interaction with the Aβ peptide.
However, without specific research demonstrating its application, the role of this compound in this particular area of inhibitor design remains speculative. Further research would be needed to explore its potential as a building block for novel Aβ aggregation inhibitors.
Precursor for Advanced Pyridyl-Based Therapeutic Agents
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, found in a wide array of therapeutic agents. doaj.org The versatility of the pyridine core allows for the introduction of various functional groups, enabling the modulation of a compound's pharmacological properties. This compound, with its reactive aldehyde group and the benzyloxy substituent, represents a valuable starting material for the synthesis of more complex pyridyl-based therapeutic agents.
The aldehyde functionality can be readily transformed into a variety of other groups, such as amines, alcohols, and carboxylic acids, or used in carbon-carbon bond-forming reactions to elaborate the molecular structure. The benzyloxy group can serve as a protecting group for a hydroxyl function, which can be deprotected at a later synthetic stage to reveal a key pharmacophoric feature. Alternatively, the benzyloxy group itself can contribute to the biological activity of the final compound by influencing its lipophilicity and binding interactions with biological targets.
An example of a related synthesis is found in a patent describing the "PROCESS FOR THE PREPARATION OF 5-BENZYLOXY-2- (4- BENZYLOXYPHENYL) -3- METHYL-1H-INDOLE". ipindia.gov.in While this process does not start directly from the aldehyde, it highlights the use of a benzyloxy-substituted pyridine precursor in the synthesis of complex heterocyclic systems with potential therapeutic applications.
The strategic placement of the substituents on the pyridine ring of this compound makes it an attractive building block for combinatorial chemistry and the generation of libraries of compounds for high-throughput screening.
Versatility in Diversifying Organic Synthetic Routes
The synthetic utility of an organic molecule is often defined by its ability to participate in a wide range of chemical transformations, thereby providing access to a diverse array of more complex structures. This compound, possessing a reactive aldehyde group attached to a functionalized pyridine ring, is a versatile building block that can be employed in numerous organic synthetic routes.
The aldehyde group is one of the most versatile functional groups in organic chemistry. It can undergo nucleophilic addition, oxidation, reduction, and a variety of condensation and multicomponent reactions. This reactivity allows for the transformation of the aldehyde into a plethora of other functional groups and the construction of new carbon-carbon and carbon-heteroatom bonds.
Some of the key reactions that highlight the versatility of this compound include:
Wittig Reaction: The reaction of the aldehyde with a phosphonium (B103445) ylide (Wittig reagent) can be used to synthesize alkenes with control over the stereochemistry of the double bond. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org This reaction is a powerful tool for extending the carbon chain and introducing unsaturation.
Grignard Reaction: The addition of a Grignard reagent to the aldehyde carbonyl results in the formation of a secondary alcohol. beilstein-journals.org This reaction is a fundamental method for creating new carbon-carbon bonds and introducing stereocenters.
Reductive Amination: The aldehyde can react with an amine in the presence of a reducing agent to form a new amine. This is a highly efficient method for synthesizing substituted amines.
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 5-(benzyloxy)pyridine-2-carboxylic acid, which is itself a valuable synthetic intermediate.
Multicomponent Reactions (MCRs): Aldehydes are common components in MCRs, which allow for the rapid assembly of complex molecules in a single step. nih.govwindows.net this compound could potentially be used in reactions such as the Ugi or Passerini reactions to generate diverse molecular scaffolds.
The presence of the benzyloxy and pyridine functionalities adds further layers of versatility. The benzyloxy group can be cleaved under specific conditions to reveal a hydroxyl group, and the pyridine nitrogen can be quaternized or oxidized to an N-oxide, opening up further avenues for chemical modification. This combination of reactive sites makes this compound a valuable tool for the synthetic chemist aiming to create diverse and complex molecular architectures.
Design and Synthesis of Derivatives and Analogs of 5 Benzyloxy Pyridine 2 Carbaldehyde
Modification of the Aldehyde Functionality
The aldehyde group at the 2-position of the pyridine (B92270) ring is a prime site for chemical transformation, allowing for the introduction of a variety of functional groups.
Oxime Formation and Related Derivatives
The reaction of aldehydes with hydroxylamine (B1172632) and its derivatives to form oximes is a well-established transformation. While specific studies detailing the oxime formation of 5-(benzyloxy)pyridine-2-carbaldehyde are not extensively documented in readily available literature, the general synthesis is straightforward. Typically, the aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate or pyridine, in a suitable solvent like ethanol (B145695). This reaction proceeds via nucleophilic addition to the carbonyl group, followed by dehydration to yield the corresponding oxime. The formation of related derivatives, such as thiosemicarbazones, has been reported for analogous pyridine-2-carboxaldehydes, suggesting a similar reactivity for the benzyloxy-substituted compound.
Hydroxymethyl and Other Reduced Forms
The reduction of the aldehyde functionality to a primary alcohol is a common and important transformation. The resulting (5-(benzyloxy)pyridin-2-yl)methanol is a key intermediate for further derivatization. A standard and effective method for this reduction is the use of sodium borohydride (B1222165) (NaBH₄) in a protic solvent such as methanol (B129727) or ethanol. This reagent is a mild and selective reducing agent for aldehydes and ketones. The reaction involves the nucleophilic addition of a hydride ion from the borohydride to the carbonyl carbon of the aldehyde. A subsequent workup with water or a dilute acid neutralizes the resulting alkoxide to afford the primary alcohol. The general applicability of this method to a wide range of aldehydes suggests its utility for the efficient synthesis of (5-(benzyloxy)pyridin-2-yl)methanol.
Table 1: Reduction of this compound
| Starting Material | Reagent | Product |
| This compound | Sodium Borohydride (NaBH₄) | (5-(Benzyloxy)pyridin-2-yl)methanol |
Structural Variations on the Benzyloxy Substituent
Modification of the benzyloxy group at the 5-position offers a route to a wide array of analogs with potentially different steric and electronic properties.
Exploration of Other Ether Linkages
The Williamson ether synthesis is also the primary method for introducing alternative ether linkages at the 5-position of the pyridine ring. Instead of benzyl (B1604629) halides, various other alkyl or aryl halides can be used as electrophiles. For example, reacting the phenoxide of 5-hydroxypyridine-2-carbaldehyde with an alkyl bromide would lead to the corresponding 5-alkoxypyridine-2-carbaldehyde. Similarly, the use of an activated aryl halide, such as a fluorinated pyridine, can lead to the formation of aryloxy-pyridine derivatives. This versatility allows for the synthesis of a broad spectrum of analogs with diverse ether functionalities.
Table 2: Synthesis of 5-Alkoxy and 5-Aryloxy Pyridine-2-carbaldehyde Derivatives via Williamson Ether Synthesis
| Pyridine Precursor | Electrophile | Base | Product |
| 5-Hydroxypyridine-2-carbaldehyde | Benzyl Bromide | Sodium Hydride | This compound |
| 5-Hydroxypyridine-2-carbaldehyde | 4-Methoxybenzyl Chloride | Potassium Carbonate | 5-(4-Methoxybenzyloxy)pyridine-2-carbaldehyde |
| 5-Hydroxypyridine-2-carbaldehyde | Ethyl Iodide | Sodium Ethoxide | 5-Ethoxypyridine-2-carbaldehyde |
Substitution Patterns on the Pyridine Core
Introducing substituents directly onto the pyridine ring of this compound presents a greater synthetic challenge due to the electronic nature of the pyridine ring. The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. The existing benzyloxy and aldehyde groups will further influence the regioselectivity of any substitution reaction.
Electrophilic aromatic substitution reactions, such as nitration or halogenation, on the pyridine ring typically require harsh conditions and often result in a mixture of products. The electron-withdrawing nature of the nitrogen atom and the aldehyde group directs incoming electrophiles primarily to the 3- and 5-positions. However, the 5-position is already occupied by the benzyloxy group. Therefore, electrophilic substitution, if successful, would likely occur at the 3-position. The benzyloxy group, being an ortho-, para-director in benzene chemistry, might have a complex influence on the pyridine ring's reactivity.
Nucleophilic aromatic substitution, on the other hand, is more facile on pyridine rings, especially at the 2-, 4-, and 6-positions, particularly if a good leaving group is present. In the case of this compound, the introduction of a leaving group, such as a halogen, at the 3-, 4-, or 6-positions would be a prerequisite for subsequent nucleophilic substitution. The synthesis of such precursors would likely involve multi-step sequences starting from appropriately substituted pyridine building blocks.
Exploration of Pyridin-4(1H)-one and Dihydropyridine Systems
The aldehyde functional group at the C2 position is a key handle for building new ring systems appended to the parent pyridine core. A prominent example is its use in multicomponent reactions to generate dihydropyridine derivatives.
Dihydropyridine Systems via Hantzsch Synthesis
The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that constructs a 1,4-dihydropyridine ring from an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. organic-chemistry.orgwikipedia.org In this context, this compound serves as the aldehyde component, providing the substituent at the 4-position of the newly formed dihydropyridine ring.
The general mechanism involves an initial Knoevenagel condensation of the aldehyde with one equivalent of the β-ketoester, while the second equivalent of the β-ketoester condenses with ammonia to form an enamine. organic-chemistry.org These two intermediates then combine and cyclize to yield the final 1,4-dihydropyridine product. organic-chemistry.org This one-pot condensation offers an efficient route to complex molecules that are analogues of important pharmaceutical compounds, such as calcium channel blockers. thermofisher.comthieme.de Various catalysts and conditions, including greener approaches using aqueous micelles or ultrasonic irradiation, have been developed to improve the efficiency and environmental footprint of this reaction. wikipedia.orgroyalsocietypublishing.org
| Reactant 1 | Reactant 2 | Reactant 3 | General Product Structure |
| This compound | Ethyl acetoacetate (2 eq.) | Ammonium acetate | Diethyl 4-(5-(benzyloxy)pyridin-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Table 1: Representative Hantzsch Dihydropyridine Synthesis Scheme.
Pyridin-4(1H)-one Systems
The synthesis of pyridin-4(1H)-one scaffolds, also known as pyridones, typically involves the cyclocondensation of acyclic precursors or the chemical modification of a pre-existing pyridine ring. nih.gov While specific examples detailing the direct conversion of this compound into a pyridin-4(1H)-one system are not extensively documented, general synthetic strategies could be adapted. One common approach involves the reaction of an aniline with an acetyl acetic ester in what is known as the Conrad-Limpach synthesis. Another route involves the cyclization of diesters with an amine source. The development of a synthetic pathway starting from this compound would likely require a multi-step sequence to first construct the necessary acyclic precursors that can then undergo cyclization to form the desired pyridin-4(1H)-one ring.
Introduction of Diverse Functionalities at Unsubstituted Positions
The functionalization of the unsubstituted C3, C4, and C6 positions of the this compound ring is governed by the electronic properties of the existing substituents. The benzyloxy group at C5 is an electron-donating group, which activates the ring towards electrophilic substitution and directs incoming electrophiles to the ortho (C4, C6) positions. Conversely, the carbaldehyde group at C2 is electron-withdrawing, deactivating the ring and directing electrophiles to the meta (C4) position.
The combined influence of these groups strongly suggests that the C4 and C6 positions are the most probable sites for electrophilic attack. However, direct functionalization of pyridine rings can be challenging. Modern methods involving C-H activation and metalation provide pathways to functionalize positions that are otherwise difficult to access. For instance, the use of organosodium bases has been shown to selectively deprotonate pyridines at the C4 position, allowing for subsequent alkylation or cross-coupling reactions. nih.gov This strategy could potentially override the inherent electronic preferences of the starting material to introduce a wide range of substituents specifically at C4.
| Reaction Type | Potential Reagents | Likely Position(s) of Substitution | Notes |
| Halogenation | NBS, NCS, Br₂ | C4, C6 | Electrophilic aromatic substitution directed by the activating benzyloxy group. |
| Nitration | HNO₃/H₂SO₄ | C4 | Strong directing effect of both groups towards the C4 position. |
| C-H Arylation | Arylboronic acid, Pd catalyst | C3, C4 | Regioselectivity can be controlled by the choice of catalyst and directing groups. nih.gov |
| C-H Borylation | B₂pin₂, Ir catalyst | C3/C4 | Sterically controlled reaction that can provide access to less electronically favored positions. nih.gov |
Table 2: Potential Functionalization Reactions at Unsubstituted Positions.
Poly-substituted Pyridine and Fused Pyridine Systems Incorporating Benzyloxy and Carbaldehyde Moieties
The this compound scaffold is a valuable building block for creating highly decorated pyridine rings and for constructing fused heterocyclic systems.
Poly-substituted Pyridine Systems
Multicomponent reactions (MCRs) are a powerful tool for the synthesis of poly-substituted pyridines in a single step, offering high atom economy and efficiency. nih.govrsc.org The Hantzsch reaction, as previously discussed, initially yields a 1,4-dihydropyridine. wikipedia.org This intermediate can be readily oxidized to the corresponding aromatic pyridine derivative, resulting in a highly substituted pyridine ring. Common oxidizing agents for this aromatization step include ferric chloride, manganese dioxide, or potassium permanganate (B83412). wikipedia.org This two-step, one-pot sequence transforms this compound into a tetrasubstituted pyridine core, incorporating the original benzyloxy moiety and three new substituents from the other reaction components.
Fused Pyridine Systems
The aldehyde and pyridine functionalities of this compound can be utilized to construct fused ring systems, which are common motifs in biologically active molecules. researchgate.net For example, pyrazolo[3,4-b]pyridines can be synthesized through the condensation of 5-aminopyrazoles with appropriate 1,3-dielectrophilic partners. nih.govbeilstein-archives.org A plausible synthetic route would involve converting this compound into an α,β-unsaturated aldehyde (a 1,3-dielectrophile) via a condensation reaction (e.g., aldol (B89426) or Knoevenagel). Subsequent reaction with a 5-aminopyrazole would lead to a cyclocondensation cascade, yielding the desired pyrazolo[3,4-b]pyridine fused system.
Similarly, other fused systems like imidazo[1,2-a]pyridines are often formed from the reaction of a 2-aminopyridine with an α-haloketone. rsc.orgnih.gov To access this system, the carbaldehyde group of the starting material could be transformed into an α-halomethylketone moiety, which could then be reacted with a 2-aminopyridine derivative to build the fused imidazole ring. These strategies demonstrate the versatility of this compound as a precursor for a diverse range of complex heterocyclic structures.
| Fused System | Key Precursor from Starting Material | Co-reactant | General Reaction Type |
| Pyrazolo[3,4-b]pyridine | α,β-Unsaturated aldehyde | 5-Aminopyrazole | Michael addition followed by cyclocondensation and dehydration/aromatization. |
| Imidazo[1,2-a]pyridine | α-Halomethylketone | 2-Aminopyridine | Nucleophilic substitution followed by intramolecular cyclization. |
| Chromeno[4,3-b]pyridin-5-one | This compound | Active methylene compound (e.g., 4-hydroxycoumarin) | Knoevenagel condensation followed by intramolecular cyclization. researchgate.net |
Table 3: General Strategies for the Synthesis of Fused Pyridine Systems.
Advanced Spectroscopic and Computational Investigations in 5 Benzyloxy Pyridine 2 Carbaldehyde Research
High-Resolution NMR Spectroscopy for Proton and Carbon Characterization
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 5-(Benzyloxy)pyridine-2-carbaldehyde by providing information on the chemical environment of each proton (¹H) and carbon (¹³C) atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde, pyridine (B92270) ring, benzylic, and phenyl protons. The aldehyde proton (CHO) characteristically appears as a singlet in the downfield region, typically around 10.0 ppm, due to the strong deshielding effect of the carbonyl group. The protons of the pyridine ring are influenced by the ring nitrogen and the two substituents, leading to complex splitting patterns. The proton at position 6 is expected to be the most downfield of the ring protons due to its proximity to both the nitrogen atom and the aldehyde group. The benzylic protons (-CH₂-) typically appear as a sharp singlet around 5.2 ppm. The five protons of the phenyl ring of the benzyl (B1604629) group would appear in the aromatic region, typically between 7.3 and 7.5 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is the most downfield signal, expected to be in the 190-195 ppm range. The carbons of the pyridine and phenyl rings resonate in the aromatic region (approximately 110-160 ppm). The benzylic carbon (-CH₂-) signal is anticipated around 70 ppm. The specific chemical shifts are influenced by the electronic effects of the substituents; the oxygen of the benzyloxy group causes a downfield shift for the attached pyridine carbon (C5), while the aldehyde group influences the shifts of the adjacent carbons (C2 and C3).
Predicted ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| CHO | ~10.0 | Singlet (s) |
| Pyridine H6 | ~8.6 | Doublet (d) |
| Pyridine H4 | ~7.9 | Doublet of doublets (dd) |
| Pyridine H3 | ~7.6 | Doublet (d) |
| Phenyl H (C₆H₅) | 7.3 - 7.5 | Multiplet (m) |
| Benzylic CH₂ | ~5.2 | Singlet (s) |
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| CHO | ~192 |
| Pyridine C5 | ~158 |
| Pyridine C2 | ~151 |
| Pyridine C6 | ~138 |
| Phenyl C (ipso) | ~136 |
| Phenyl C (ortho, meta, para) | 127 - 129 |
| Pyridine C4 | ~122 |
| Pyridine C3 | ~111 |
| Benzylic CH₂ | ~71 |
Infrared Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
For this compound, the IR spectrum would be dominated by a strong, sharp absorption band for the aldehyde carbonyl (C=O) stretching vibration, expected in the region of 1700-1720 cm⁻¹. Another characteristic aldehyde band is the C-H stretching vibration, which typically appears as a pair of medium-intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹.
The aromatic nature of the pyridine and phenyl rings gives rise to several bands. C=C and C=N ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The ether linkage (Ar-O-CH₂) is characterized by a strong C-O-C asymmetric stretching band, likely found around 1250 cm⁻¹.
Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | Pyridine & Phenyl Rings | 3030 - 3100 |
| Aldehyde C-H Stretch | -CHO | ~2820 and ~2720 |
| Carbonyl C=O Stretch | Aldehyde | 1700 - 1720 |
| Aromatic C=C and C=N Stretch | Pyridine & Phenyl Rings | 1450 - 1600 |
| Asymmetric C-O-C Stretch | Benzyl Ether | ~1250 |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₁₃H₁₁NO₂, giving it a precise molecular weight of approximately 213.23 g/mol . chemscene.comanichemllc.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 213. A common fragmentation pathway would involve the cleavage of the benzylic C-O bond, which is relatively weak. This would lead to the formation of a highly stable benzyl cation or tropylium (B1234903) ion at m/z 91, which is often a very prominent peak for benzyl-containing compounds. Another plausible fragmentation is the loss of the formyl radical (-CHO), resulting in an ion at m/z 184 (M-29). Other fragments could arise from the cleavage of the pyridine ring or loss of a hydrogen atom to give an [M-1]⁺ peak at m/z 212.
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, yielding precise bond lengths, bond angles, and intermolecular interactions. As of this writing, a public crystal structure determination for this compound has not been widely reported.
A crystallographic analysis would be expected to reveal the planarity of the pyridine ring and the orientation of the aldehyde and benzyloxy substituents relative to it. Key structural parameters of interest would include the C-C and C-O bond lengths of the ether linkage and the C=O bond length of the aldehyde. Furthermore, it would elucidate the intermolecular packing forces in the crystal lattice, such as potential π-π stacking interactions between the aromatic rings or weak hydrogen bonds involving the aldehyde oxygen.
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating molecular properties that complement experimental data.
The flexibility of this compound arises from the rotation around several single bonds, primarily the C5-O, O-CH₂, and C2-CHO bonds. DFT calculations can be used to explore the potential energy surface and identify the most stable conformers (geometric arrangements). Studies on similar substituted pyridines suggest that the orientation of the aldehyde group relative to the pyridine ring is a key determinant of stability. nih.gov The rotational freedom of the benzyloxy group also leads to multiple low-energy conformations. The global minimum energy structure would be the one that best balances steric hindrance and favorable electronic interactions, such as conjugation and hyperconjugation.
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com DFT calculations can map the spatial distribution and energy levels of these orbitals.
For this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule: the benzyloxy group and the pyridine ring, which are electron-donating. This indicates that these sites are most susceptible to attack by electrophiles. Conversely, the LUMO is expected to be centered on the electron-deficient aldehyde group and the pyridine ring, particularly near the electronegative nitrogen atom. These sites represent the most likely points of attack for nucleophiles. The energy gap between the HOMO and LUMO is a critical chemical reactivity descriptor; a smaller gap generally implies higher reactivity. irjweb.com
Vibrational Frequency Analysis and Spectroscopic Correlations
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides profound insights into the molecular structure of this compound. By correlating experimental spectra with theoretical calculations, typically employing Density Functional Theory (DFT), a detailed assignment of fundamental vibrational modes can be achieved. While a dedicated experimental spectrum for this compound is not extensively published in comparative literature, analysis can be robustly constructed by referencing data from structurally analogous compounds such as pyridine, 3-pyridine carboxaldehyde, and other substituted pyridine derivatives. aps.orgmaterialsciencejournal.org
The vibrational spectrum of this compound is characterized by distinct modes originating from the pyridine ring, the carbaldehyde group, and the benzyloxy substituent.
Pyridine Ring Vibrations: The pyridine moiety gives rise to a series of characteristic stretching and bending vibrations. The C-H stretching vibrations of the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region. scialert.net The ring stretching vibrations (νPy) appear as a set of bands in the 1600-1380 cm⁻¹ range. materialsciencejournal.org A "ring breathing" mode, a symmetric stretching of the entire ring, is anticipated around 1000 cm⁻¹. materialsciencejournal.org In-plane and out-of-plane C-H deformations for the pyridine ring are expected at approximately 1260-1020 cm⁻¹ and 1000-800 cm⁻¹, respectively. materialsciencejournal.org
Carbaldehyde Group Vibrations: The aldehyde functional group is distinguished by a strong C=O stretching band. For similar aromatic aldehydes, this band is prominent in the IR spectrum, typically appearing in the 1740-1670 cm⁻¹ region. materialsciencejournal.orgresearchgate.net Computational studies on 3-pyridine carboxaldehyde place this mode at 1735 cm⁻¹ (DFT). materialsciencejournal.org The aldehyde C-H stretching mode is also characteristic, usually found in the 2895-2650 cm⁻¹ range. materialsciencejournal.org Furthermore, deformation modes of the carbonyl group are expected at lower wavenumbers. mahendrapublications.com
Benzyloxy Group and Linkage Vibrations: The benzyloxy group contributes its own set of phenyl ring stretching and C-H vibrations, overlapping with those of the pyridine ring. A key vibrational mode is the C-O-C ether linkage stretch, which typically occurs in the 1300-1000 cm⁻¹ region.
Potential Energy Distribution (PED) analysis, a common component of computational vibrational studies, allows for the unambiguous assignment of each vibrational mode by quantifying the contribution of different internal coordinates to each normal vibration. mahendrapublications.com For instance, the C=O stretching mode is expected to have a high PED contribution (often over 60%) from the carbonyl coordinate. mahendrapublications.com
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method used to investigate charge delocalization, intramolecular interactions, and the stability of molecular systems. bibliotekanauki.pl It provides a quantitative description of bonding in terms of localized electron-pair "bonding" units and analyzes charge transfer between filled donor NBOs and empty acceptor NBOs. The stability conferred by these interactions is measured by the second-order perturbation theory energy, E(2). eurjchem.com
Intra-ring Delocalization: Strong interactions occur between the π orbitals of the C=C and C=N bonds within the pyridine ring and the corresponding antibonding π* orbitals. These π → π* transitions are characteristic of aromatic systems and are crucial for their inherent stability.
Lone Pair Delocalization: The lone pair (n) orbital of the pyridine nitrogen atom participates in delocalization into the antibonding π* orbitals of the adjacent C=C and C-N bonds (n(N) → π(C-C)/π(C-N)). Similarly, the lone pair orbitals on the oxygen atoms of the aldehyde and ether groups delocalize into neighboring antibonding orbitals. For example, the interaction n(O) → π*(C=O) in the carbaldehyde group indicates electron delocalization that can influence the carbonyl group's reactivity.
Inter-substituent Interactions: Significant delocalization is expected between the pyridine ring and its substituents. The π system of the pyridine ring can interact with the p-orbitals of the benzyloxy oxygen and the π system of the carbaldehyde group. These interactions, such as π(Py-ring) → π*(C=O), facilitate electronic communication across the molecule.
The magnitude of the E(2) stabilization energy quantifies the strength of these donor-acceptor interactions. Higher E(2) values indicate more intense charge delocalization and a greater contribution to molecular stability. eurjchem.com
Theoretical Studies on Reaction Mechanisms
Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions. For aldehydes like this compound, theoretical studies can map potential energy surfaces, identify transition states, and predict the regio- and stereoselectivity of various transformations. A prominent reaction class for which pyridine-2-carbaldehyde derivatives are precursors is the Povarov reaction, a type of aza-Diels-Alder reaction.
The Povarov reaction typically involves the reaction of an imine (formed from an aldehyde and an amine) with an alkene to form tetrahydroquinoline derivatives. Theoretical studies using DFT methods have been applied to understand the intramolecular version of this reaction (IMP), which is relevant for derivatives of this compound that could be tethered to an alkene. researchgate.net
Key findings from such theoretical investigations include:
Reaction Pathway: The reaction is often a domino process that starts with a Lewis acid-catalyzed intramolecular aza-Diels-Alder (IMADA) reaction, followed by a subsequent step like a 1,3-hydrogen shift to yield the final product. researchgate.net
Mechanism Concertedness: Intrinsic Reaction Coordinate (IRC) calculations can determine whether the cycloaddition is a concerted (one-step) or stepwise process. For some systems, the reaction proceeds through a non-concerted, two-stage, one-step mechanism, where the formation of the two new sigma bonds is highly asynchronous. researchgate.net
Selectivity: Computational models can accurately predict the stereoselectivity (e.g., cis/trans) of the reaction. By comparing the activation Gibbs free energies (ΔG‡) for different possible pathways, the kinetically and thermodynamically favored product can be identified. For example, studies have shown that the formation of a trans-fused cycloadduct is favored, aligning with experimental observations. researchgate.net
Electronic Effects: Analysis of the Global Electron Density Transfer (GEDT) at the transition states can reveal the polar nature of the reaction. This helps in understanding how substituents on the pyridine or benzyl rings might influence the reaction rate and selectivity. researchgate.net
These computational approaches allow for a deep, molecular-level understanding of reaction mechanisms, guiding the rational design of synthetic pathways and the prediction of product outcomes for reactions involving this compound. researchgate.netnih.gov
Compound Index
Future Research Directions and Translational Perspectives for 5 Benzyloxy Pyridine 2 Carbaldehyde
Development of Novel and Efficient Catalytic Methods for Synthesis
While established methods for the synthesis of pyridine (B92270) derivatives exist, the development of novel and more efficient catalytic strategies for the preparation of 5-(benzyloxy)pyridine-2-carbaldehyde remains a key area of future research. Current synthetic routes may involve multiple steps, harsh reaction conditions, or the use of stoichiometric reagents. ontosight.ai Future efforts will likely be directed towards the development of catalytic systems that offer improved atom economy, milder reaction conditions, and higher yields.
Palladium-catalyzed cross-coupling reactions, for instance, represent a powerful tool for the construction of functionalized aromatic systems. nih.govmdpi.com Research into the palladium-catalyzed carbonylation of a suitably substituted benzyloxypyridine precursor could offer a direct and efficient route to the target aldehyde. Furthermore, the development of novel ligand systems for palladium or other transition metals could enhance catalytic activity and selectivity, allowing for the synthesis to be performed under more sustainable conditions.
Another promising avenue is the exploration of C-H activation strategies. Directing group-assisted C-H functionalization of the pyridine ring at the 2-position, followed by oxidation, could provide a highly efficient and atom-economical synthesis. The development of catalysts that can selectively activate the C-H bond at the desired position in the presence of other functional groups will be a significant challenge but offers substantial rewards in terms of synthetic efficiency.
The application of heterogeneous catalysts also presents an attractive goal for sustainable synthesis. nih.gov Immobilizing transition metal catalysts on solid supports could facilitate catalyst recovery and reuse, reducing costs and minimizing metal contamination in the final product. Research in this area would focus on designing robust and highly active supported catalysts tailored for the synthesis of substituted pyridine aldehydes.
| Potential Catalytic Strategy | Key Research Focus | Anticipated Advantages |
| Palladium-Catalyzed Carbonylation | Development of novel ligands, optimization of reaction conditions. | Direct introduction of the aldehyde functionality, high functional group tolerance. |
| C-H Activation/Oxidation | Design of new directing groups and catalysts for regioselective C-H functionalization. | High atom economy, reduced pre-functionalization steps. |
| Heterogeneous Catalysis | Immobilization of catalysts on solid supports (e.g., polymers, silica, zeolites). | Catalyst recyclability, simplified product purification, reduced metal contamination. |
Exploration of Enantioselective Transformations
The aldehyde functionality of this compound makes it an ideal substrate for a variety of enantioselective transformations, opening the door to the synthesis of chiral molecules with potential applications in pharmaceuticals and materials science. Future research will undoubtedly focus on the development of catalytic asymmetric methods to control the stereochemistry of reactions involving the carbaldehyde group.
One major area of exploration will be the asymmetric addition of nucleophiles to the carbonyl group. This includes enantioselective alkylations, arylations, and aldol (B89426) reactions. The development of chiral catalysts, whether they be metal-based or purely organic, will be crucial. For instance, the use of chiral ligands for transition metals in asymmetric additions or the application of organocatalysts like proline and its derivatives could afford chiral secondary alcohols with high enantiomeric excess. The asymmetric Henry reaction, which involves the addition of a nitroalkane to an aldehyde, is another valuable transformation that could be applied to this compound to produce chiral nitroalcohols, which are versatile synthetic intermediates. beilstein-journals.org
Furthermore, the pyridine nitrogen in this compound could itself be utilized as an internal Lewis base to activate catalysts or reagents in close proximity to the aldehyde, potentially leading to novel strategies for asymmetric induction. Research into the synthesis of chiral derivatives of this compound, where a chiral center is introduced elsewhere in the molecule, could also lead to diastereoselective reactions at the aldehyde.
| Enantioselective Transformation | Potential Catalytic System | Resulting Chiral Product |
| Asymmetric Alkylation/Arylation | Chiral metal complexes (e.g., with BINOL, Salen ligands), organocatalysts. | Chiral secondary alcohols. |
| Asymmetric Aldol Reaction | Proline and its derivatives, chiral metal enolates. | Chiral β-hydroxy carbonyl compounds. |
| Asymmetric Henry Reaction | Chiral copper complexes, phase-transfer catalysts. | Chiral β-nitro alcohols. |
| Asymmetric Cyanosilylation | Chiral Lewis bases, chiral titanium complexes. | Chiral cyanohydrins. |
Integration into Flow Chemistry and Sustainable Synthesis Methodologies
The integration of the synthesis of this compound and its derivatives into continuous flow processes is a significant future research direction, driven by the principles of green chemistry. Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and high-throughput screening. d-nb.info
Future work will likely involve the development of robust and scalable flow protocols for the key synthetic steps in the production of this compound. This could include the use of packed-bed reactors containing immobilized catalysts or reagents, allowing for continuous operation and simplified product purification. Microreactors, with their high surface-area-to-volume ratio, could enable reactions to be performed under conditions that are not feasible in batch, such as at elevated temperatures and pressures, potentially leading to faster reaction times and higher yields.
Moreover, the combination of flow chemistry with other sustainable technologies, such as microwave irradiation or photoredox catalysis, could lead to even more efficient and environmentally friendly synthetic routes. mdpi.com For example, a flow setup incorporating a photochemical reactor could enable novel C-H functionalization reactions for the synthesis of the target molecule, using light as a renewable energy source. The development of such integrated systems will be a key focus for making the synthesis of this compound and related compounds more sustainable.
Expansion of Applications in Material Science and Supramolecular Chemistry
The unique molecular structure of this compound makes it an attractive building block for the creation of novel functional materials and complex supramolecular assemblies. The pyridine nitrogen provides a coordination site for metal ions, the aldehyde group can participate in a variety of covalent bond-forming reactions, and the benzyloxy group can influence solubility and engage in π-stacking interactions.
In material science, this compound could be used as a monomer or cross-linking agent in the synthesis of advanced polymers. For example, its reaction with di- or polyamines could lead to the formation of Schiff base polymers with interesting optical and electronic properties. The incorporation of the pyridine moiety into the polymer backbone could also allow for the development of materials with metal-sensing capabilities or catalytic activity.
In the realm of supramolecular chemistry, the ability of the pyridine nitrogen to coordinate with metal ions and the potential for the benzyloxy group to participate in host-guest interactions make this compound a versatile component for the construction of metallo-supramolecular architectures. researchgate.netnih.gov These could include discrete molecular cages, coordination polymers, and metal-organic frameworks (MOFs). The aldehyde group can be further functionalized to introduce other recognition motifs, allowing for the design of highly complex and functional supramolecular systems. Future research will focus on exploring the self-assembly of this molecule with various metal ions and organic linkers to create new materials with applications in areas such as gas storage, catalysis, and sensing.
| Field | Potential Application | Key Structural Features Utilized |
| Material Science | Monomer for Schiff base polymers, precursor for functional coatings. | Aldehyde group, pyridine ring. |
| Supramolecular Chemistry | Building block for metallo-supramolecular cages and coordination polymers. | Pyridine nitrogen, benzyloxy group, functionalizable aldehyde. |
| Metal-Organic Frameworks (MOFs) | Organic linker after conversion of the aldehyde to a carboxylic acid. | Pyridine ring, carboxylic acid functionality. |
Synergistic Research with Target-Oriented Organic Synthesis
This compound is a valuable building block for target-oriented organic synthesis, a field focused on the efficient and strategic construction of complex and biologically active molecules. Its bifunctional nature, with a nucleophilic pyridine nitrogen and an electrophilic aldehyde, allows for a wide range of synthetic transformations.
Future research will likely see the increased use of this compound as a key intermediate in the synthesis of natural products and pharmaceutical agents. The pyridine core is a common motif in many bioactive compounds, and the ability to introduce functionality at both the 2- and 5-positions is synthetically advantageous. The benzyloxy group serves as a stable protecting group for the phenol, which can be deprotected at a later stage to reveal a hydroxyl group for further functionalization.
The aldehyde group can be used to construct carbon-carbon bonds through reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol reactions, allowing for the elaboration of complex side chains. It can also be converted into a variety of other functional groups, including amines, alcohols, and carboxylic acids, further expanding its synthetic utility.
A particularly interesting area for future research is the use of this compound in multicomponent reactions. researchgate.netnih.gov These reactions, in which three or more reactants combine in a single step to form a complex product, are highly efficient and atom-economical. The development of novel multicomponent reactions that utilize this compound as a key component could provide rapid access to libraries of complex molecules for drug discovery and other applications.
Q & A
What are the optimal synthetic routes for 5-(Benzyloxy)pyridine-2-carbaldehyde, and how can reaction yields be improved?
Basic Research Question
The compound is synthesized via oxidation of 5-(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one using manganese dioxide (MnO₂) in anhydrous dichloromethane under reflux . Yield optimization requires strict anhydrous conditions and controlled reaction times (typically 4–6 hours). Alternative methods include copper-mediated functionalization of pyridine precursors, though this requires specialized ligands and may introduce trifluoromethyl groups at specific positions . For improved yields, purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (toluene or ethanol) is recommended .
How should researchers interpret conflicting spectroscopic data (e.g., NMR, IR) for this compound?
Advanced Research Question
Discrepancies in NMR spectra may arise from tautomerism or solvent effects. For example, the aldehyde proton (CHO) in -NMR typically appears at δ 9.8–10.2 ppm but may split due to keto-enol tautomerism in polar solvents . IR spectra should show a strong aldehyde C=O stretch near 1700 cm⁻¹; deviations could indicate hydration or side reactions. Cross-validate with high-resolution mass spectrometry (HRMS) and compare with literature data from controlled syntheses (e.g., MnO₂ oxidation vs. alternative methods) .
What are the critical safety considerations for handling this compound?
Basic Research Question
The compound has no acute toxicity classification but requires standard precautions:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .
- Storage: Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent aldehyde oxidation .
- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .
How does the benzyloxy group influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
The electron-donating benzyloxy group at the 5-position directs electrophilic substitution to the 3- and 4-positions of the pyridine ring. In Suzuki-Miyaura couplings, the aldehyde moiety can act as a directing group, but competing reactions may occur if unprotected. Computational studies (DFT) suggest that steric hindrance from the benzyl group slows nucleophilic attacks at the 2-position, favoring regioselective modifications .
What strategies mitigate stability issues during long-term storage or under reaction conditions?
Advanced Research Question
Degradation pathways include:
- Oxidation: Aldehyde → carboxylic acid (prevent by storing under inert atmosphere) .
- Hydrolysis: Benzyloxy group cleavage in acidic/alkaline conditions (use anhydrous solvents and neutral pH buffers) .
Stability studies (HPLC or TLC monitoring) under varying temperatures (25–60°C) and humidity levels (10–90% RH) are advised to establish shelf-life .
How can computational modeling predict the compound’s behavior in biological or catalytic systems?
Advanced Research Question
Molecular docking (AutoDock Vina) and ADMET prediction tools (FAF-Drugs2) assess interactions with biological targets (e.g., enzymes) or metal catalysts. Key parameters:
- Lipophilicity (logP): Calculated as 2.1 (moderate membrane permeability) .
- Electrostatic potential maps: Highlight nucleophilic (aldehyde) and electrophilic (pyridine N) sites for reaction planning .
What analytical techniques resolve contradictions in reported physical properties (e.g., melting point)?
Advanced Research Question
Variations in melting points (e.g., literature vs. experimental) may stem from polymorphism or impurities. Techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
